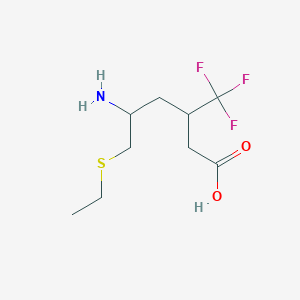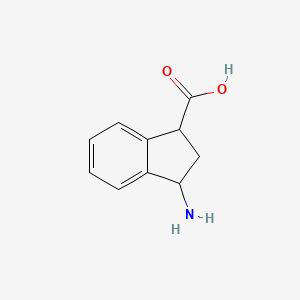
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H6BrClO3 It is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid typically involves the bromination and chlorination of hydroxyphenylacetic acid derivatives. One common method includes the bromination of 3-chloro-2-hydroxyphenylacetic acid using bromine in an organic solvent such as chloroform or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydroxyphenylacetic acid.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-5-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 3-chloro-2-hydroxyphenylacetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms (bromine and chlorine) and the hydroxyl group allows the compound to form hydrogen bonds and halogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromo-2-hydroxyphenyl)acetic acid: Similar structure but lacks the chlorine atom.
3-Bromo-5-chloro-2-hydroxyacetophenone: Similar structure but with a ketone group instead of the acetic acid moiety.
Uniqueness
2-(3-Bromo-5-chloro-2-hydroxyphenyl)acetic acid is unique due to the combination of bromine, chlorine, and hydroxyl groups on the phenyl ring, along with the acetic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H6BrClO3 |
|---|---|
Molekulargewicht |
265.49 g/mol |
IUPAC-Name |
2-(3-bromo-5-chloro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-4(8(6)13)2-7(11)12/h1,3,13H,2H2,(H,11,12) |
InChI-Schlüssel |
JFSOJWGGEFBZHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CC(=O)O)O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13216817.png)

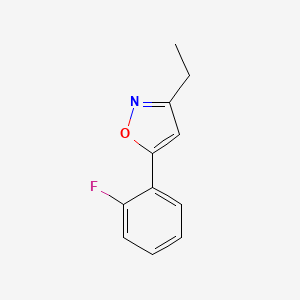
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cyclohexan-1-ol](/img/structure/B13216824.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzonitrile](/img/structure/B13216825.png)
![[5-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thien-2-yl]acetic acid](/img/structure/B13216834.png)
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B13216837.png)
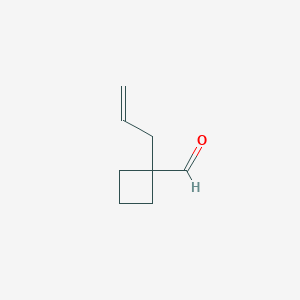

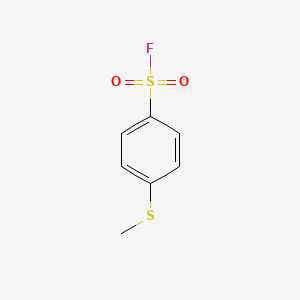
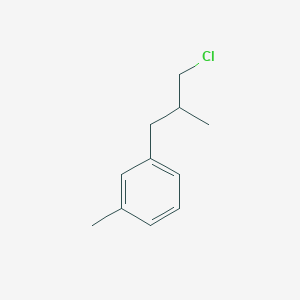
![4-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13216905.png)
